

Spectral Analysis of 2,4-Dichloro-3-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: *2,4-Dichloro-3-nitrophenol*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for **2,4-Dichloro-3-nitrophenol**. Due to the limited availability of experimental spectra for this specific isomer in public databases, this guide presents predicted spectral data for ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra for a solid organic compound are also provided. This document aims to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Introduction

2,4-Dichloro-3-nitrophenol is a chlorinated and nitrated phenolic compound. Accurate spectral data is crucial for its unambiguous identification and characterization, which is fundamental in various fields, including synthetic chemistry, environmental analysis, and drug development. This guide addresses the spectral characteristics of **2,4-Dichloro-3-nitrophenol** through predicted data and outlines the standard methodologies for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **2,4-Dichloro-3-nitrophenol**.

These predictions are based on established principles of spectroscopy and computational

models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and one broad signal for the phenolic hydroxyl group. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitro substituents.

Table 1: Predicted ¹H NMR Spectral Data for **2,4-Dichloro-3-nitrophenol**

| Predicted Chemical Shift (δ , ppm) | Multiplicity | Number of Protons | Assignment |
|--|-----------------|-------------------|-------------|
| ~ 7.5 - 7.8 | Doublet | 1H | Aromatic CH |
| ~ 7.2 - 7.4 | Doublet | 1H | Aromatic CH |
| ~ 5.0 - 6.0 (variable) | Singlet (broad) | 1H | Phenolic OH |

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals, corresponding to the six carbon atoms in the aromatic ring. The chemical shifts are significantly affected by the attached functional groups.

Table 2: Predicted ¹³C NMR Spectral Data for **2,4-Dichloro-3-nitrophenol**

| Predicted Chemical Shift (δ , ppm) | Assignment |
|--|-------------------|
| ~ 150 - 155 | C-OH |
| ~ 145 - 150 | C-NO ₂ |
| ~ 130 - 135 | C-Cl |
| ~ 125 - 130 | C-Cl |
| ~ 120 - 125 | Aromatic CH |
| ~ 115 - 120 | Aromatic CH |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for **2,4-Dichloro-3-nitrophenol**

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------|------------------------|--------------------------------|
| 3200 - 3600 (broad) | O-H stretch | Phenol |
| 1520 - 1560 (strong) | Asymmetric N-O stretch | Nitro group (NO ₂) |
| 1340 - 1380 (strong) | Symmetric N-O stretch | Nitro group (NO ₂) |
| 1450 - 1600 | C=C stretch | Aromatic ring |
| 1000 - 1200 | C-Cl stretch | Aryl chloride |
| ~ 1200 | C-O stretch | Phenol |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic peaks due to the presence of two chlorine atoms. Fragmentation patterns would likely involve the loss of the nitro group and chlorine atoms.

Table 4: Predicted Mass Spectrometry Data for **2,4-Dichloro-3-nitrophenol**

| m/z (mass-to-charge ratio) | Ion | Notes |
|----------------------------|-------------------------|---|
| 207, 209, 211 | $[M]^+$ (Molecular ion) | The isotopic pattern (approximately 9:6:1 ratio) is characteristic of a molecule with two chlorine atoms. |
| 161, 163, 165 | $[M - NO_2]^+$ | Loss of the nitro group. |
| 172, 174 | $[M - Cl]^+$ | Loss of a chlorine atom. |
| 126, 128 | $[M - NO_2 - Cl]^+$ | Subsequent loss of a chlorine atom from the $[M - NO_2]^+$ fragment. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like **2,4-Dichloro-3-nitrophenol**.

NMR Spectroscopy (1H and ^{13}C)

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample.[1]
 - Dissolve the sample in about 0.7-1.0 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a clean vial.[1]
 - The solution should be clear and homogenous. If any solid remains, filter the solution into a clean NMR tube.[1]
- Instrument Setup:
 - Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
 - Tune and shim the instrument to ensure a homogeneous magnetic field.

- Data Acquisition:
 - Acquire a ^1H NMR spectrum using a standard pulse sequence.
 - Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans may be required for ^{13}C due to its lower natural abundance.
- Data Processing:
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[\[2\]](#)

Infrared (IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly clean and dry an agate mortar and pestle.[\[3\]](#)
 - Place 1-2 mg of the solid sample and 100-200 mg of dry, IR-grade potassium bromide (KBr) powder into the mortar.[\[3\]](#)[\[4\]](#)
 - Gently grind the mixture until a fine, homogeneous powder is obtained.[\[4\]](#)
- Pellet Formation:
 - Transfer a portion of the mixture into a pellet-forming die.
 - Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[\[4\]](#)[\[5\]](#)
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .

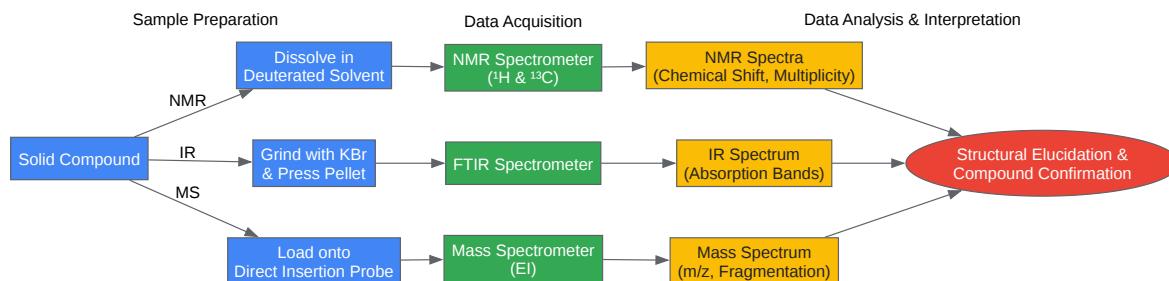
- Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.[3]

Mass Spectrometry (Electron Ionization)

- Sample Introduction:
 - For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.
- Ionization:
 - The probe is inserted into the high-vacuum source of the mass spectrometer.
 - The sample is heated to induce volatilization.
 - In the gas phase, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]
- Mass Analysis:
 - The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[8][9]
- Detection:
 - The separated ions are detected, and their abundance is recorded to generate a mass spectrum.[8][9]

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of an organic compound.



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